1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene
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Overview
Description
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is a polycyclic hydrocarbon with a complex structure It is a saturated derivative of anthracene, which means it has additional hydrogen atoms compared to its parent compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene typically involves hydrogenation of anthracene. This process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
Anthracene+6H2→this compound
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is monitored using various analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. The product of oxidation is often a ketone or carboxylic acid derivative.
Reduction: Although the compound is already saturated, further reduction can be carried out under specific conditions to study its behavior.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution: Sulfuric acid (H_2SO_4), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4-Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms.
Decahydroanthracene: Another saturated derivative with a different hydrogenation pattern.
Uniqueness
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is unique due to its fully saturated structure, which imparts different chemical reactivity and stability compared to its less saturated counterparts. This makes it valuable for specific applications where stability and reactivity are crucial.
Properties
CAS No. |
848193-39-5 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a,9,9a-dodecahydroanthracene |
InChI |
InChI=1S/C14H22/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9,11-12,14H,1-8,10H2 |
InChI Key |
SJXINMCGKMERBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=C3CCCCC3CC2C1 |
Origin of Product |
United States |
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